molecular formula C18H11N3OS B6028888 1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile

1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile

Cat. No. B6028888
M. Wt: 317.4 g/mol
InChI Key: KOUMGUOCEYMRNM-NTCAYCPXSA-N
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Description

1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile, also known as BTA, is a heterocyclic compound with a benzothiazole ring and an indole moiety. It has gained significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile is not fully understood, but it is believed to involve the inhibition of enzymes and the induction of apoptosis in cancer cells. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been demonstrated to have antibacterial and antifungal activity against a range of pathogenic microorganisms. Additionally, this compound has been shown to possess antioxidant activity, which may have potential therapeutic implications for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, its low solubility in water and limited bioavailability may pose challenges for its use in vivo. Additionally, further studies are needed to fully elucidate its mechanism of action and potential side effects.

Future Directions

Future research on 1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile could focus on its potential use as a fluorescent probe for metal ions and as a sensor for environmental pollutants. Additionally, further studies are needed to explore its potential therapeutic applications, including its use as an anticancer agent and its ability to modulate oxidative stress-related pathways. Finally, the development of novel derivatives of this compound with improved solubility and bioavailability could enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile involves the reaction of 2-aminothiophenol with 2-bromoacetophenone in the presence of a base, followed by the reaction of the resulting intermediate with 7-methyl-1,2,3,4-tetrahydroindol-2-one and acetonitrile. The final product is obtained after purification by recrystallization.

Scientific Research Applications

1,3-benzothiazol-2-yl(7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetonitrile has been extensively studied for its various biological activities, including anticancer, antimicrobial, antifungal, and antioxidant activities. It has also been investigated for its potential use as a fluorescent probe for metal ions and as a sensor for environmental pollutants.

properties

IUPAC Name

(2E)-2-(1,3-benzothiazol-2-yl)-2-(7-methyl-2-oxo-1H-indol-3-ylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3OS/c1-10-5-4-6-11-15(17(22)21-16(10)11)12(9-19)18-20-13-7-2-3-8-14(13)23-18/h2-8H,1H3,(H,21,22)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUMGUOCEYMRNM-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C#N)C3=NC4=CC=CC=C4S3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)/C(=C(/C#N)\C3=NC4=CC=CC=C4S3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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